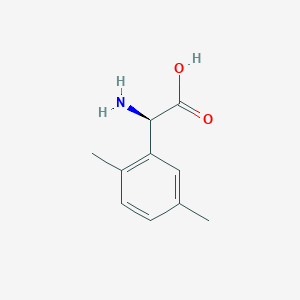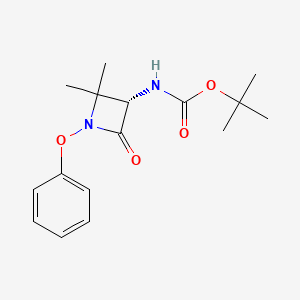
(S)-tert-butyl (2,2-dimethyl-4-oxo-1-phenoxyazetidin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-tert-butyl (2,2-dimethyl-4-oxo-1-phenoxyazetidin-3-yl)carbamate is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams that are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The compound’s structure includes a tert-butyl group, a dimethyl group, a phenoxy group, and a carbamate group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl (2,2-dimethyl-4-oxo-1-phenoxyazetidin-3-yl)carbamate typically involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a [2+2] cycloaddition reaction between an imine and a ketene.
Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction using phenol and an appropriate leaving group.
Addition of the Carbamate Group: The carbamate group can be added through a reaction with tert-butyl chloroformate and a suitable amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions could target the carbonyl group in the azetidinone ring, potentially converting it to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carbamate group, where the tert-butyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield phenolic compounds, while reduction could produce hydroxyl derivatives.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a tool for studying enzyme mechanisms and protein interactions.
Medicine: Potential use in the development of new pharmaceuticals, particularly those targeting bacterial infections or cancer.
Industry: Use in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-tert-butyl (2,2-dimethyl-4-oxo-1-phenoxyazetidin-3-yl)carbamate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Penicillin: Another azetidinone derivative with antibiotic properties.
Cephalosporins: A class of β-lactam antibiotics similar to penicillin.
Carbapenems: Broad-spectrum antibiotics that also contain a β-lactam ring.
Uniqueness
(S)-tert-butyl (2,2-dimethyl-4-oxo-1-phenoxyazetidin-3-yl)carbamate is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other azetidinone derivatives.
Properties
Molecular Formula |
C16H22N2O4 |
|---|---|
Molecular Weight |
306.36 g/mol |
IUPAC Name |
tert-butyl N-[(3S)-2,2-dimethyl-4-oxo-1-phenoxyazetidin-3-yl]carbamate |
InChI |
InChI=1S/C16H22N2O4/c1-15(2,3)21-14(20)17-12-13(19)18(16(12,4)5)22-11-9-7-6-8-10-11/h6-10,12H,1-5H3,(H,17,20)/t12-/m1/s1 |
InChI Key |
NRVFNYQJBYFPQY-GFCCVEGCSA-N |
Isomeric SMILES |
CC1([C@@H](C(=O)N1OC2=CC=CC=C2)NC(=O)OC(C)(C)C)C |
Canonical SMILES |
CC1(C(C(=O)N1OC2=CC=CC=C2)NC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


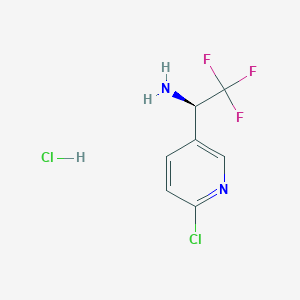
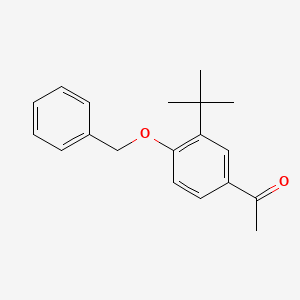
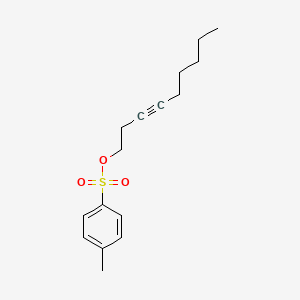
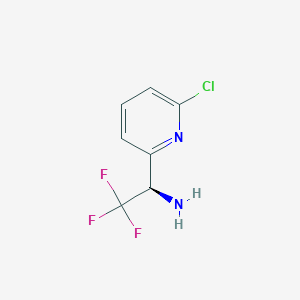
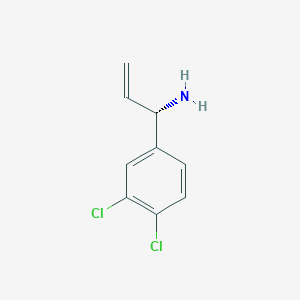
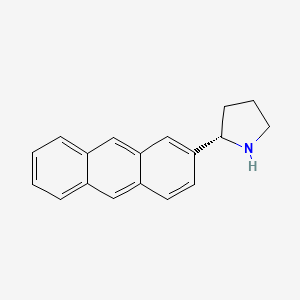
![Ethyl 3-amino-6-methoxyimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B13048604.png)
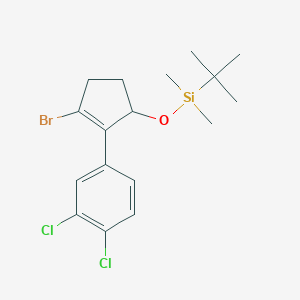
![Ethyl 2-(3,4-dihydro-2H-benzo[B][1,4]thiazin-3-YL)acetate](/img/structure/B13048616.png)
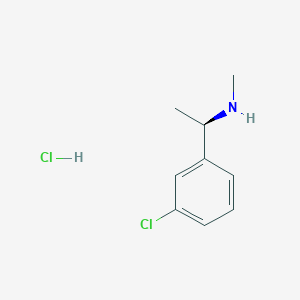
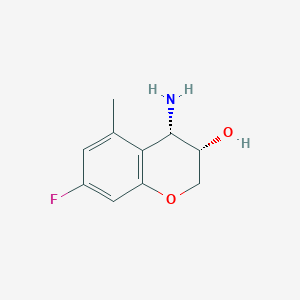
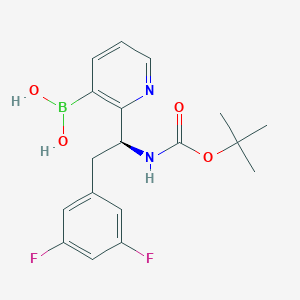
![Tert-Butyl 1-Oxo-6-Phenyl-2,8-Diazaspiro[4.5]Decane-8-Carboxylate](/img/structure/B13048647.png)
